![molecular formula C27H23N3O3 B10815200 4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)

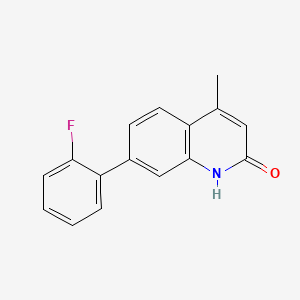

4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “K4F” is a potent tankyrase inhibitor. Tankyrase (TNKS) is a poly-ADP-ribosylating protein (PARP) that plays a crucial role in cellular processes. Specifically, TNKS activity suppresses cellular axin protein levels and elevates β-catenin concentrations, leading to increased oncogene expression .

準備方法

Industrial Production Methods: As of now, there is no established industrial-scale production method for K4F. Its development primarily occurs within research laboratories.

化学反応の分析

Types of Reactions: K4F is primarily known for its inhibitory activity against tankyrase enzymes. While specific reactions involving K4F are not widely documented, it likely interacts with the active site of tankyrase, disrupting its poly-ADP-ribosylation function.

Common Reagents and Conditions: The exact reagents and conditions used for K4F synthesis remain proprietary. medicinal chemists typically employ a variety of organic reactions, including amide bond formation, cyclization, and functional group modifications.

Major Products: The primary product of K4F synthesis is the compound itself, which inhibits tankyrase activity and may have implications in cancer research and therapy.

科学的研究の応用

K4F has significant applications in various scientific fields:

Chemistry: Researchers study K4F to understand its binding interactions with tankyrase and explore its potential as a drug candidate.

Biology: K4F’s impact on cellular signaling pathways, particularly the Wnt/β-catenin pathway, is of great interest.

Medicine: Investigations focus on its potential as an anticancer agent, given its ability to modulate β-catenin levels.

Industry: While not yet industrialized, K4F’s development may lead to novel therapies.

作用機序

K4F exerts its effects by inhibiting tankyrase enzymes. It disrupts poly-ADP-ribosylation, which affects cellular processes related to β-catenin stability and gene expression.

類似化合物との比較

K4F’s uniqueness lies in its structure and selectivity. other tankyrase inhibitors, such as Compound 1, have been explored. Compound 1, while moderately potent, suffers from poor pharmacokinetic properties .

特性

分子式 |

C27H23N3O3 |

|---|---|

分子量 |

437.5 g/mol |

IUPAC名 |

4-[(4S)-5,5-dimethyl-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C27H23N3O3/c1-27(2)24(19-8-4-3-5-9-19)30(26(32)33-27)21-15-13-20(14-16-21)25(31)29-22-12-6-10-18-11-7-17-28-23(18)22/h3-17,24H,1-2H3,(H,29,31)/t24-/m0/s1 |

InChIキー |

LUYWAGVRXKSNLL-DEOSSOPVSA-N |

異性体SMILES |

CC1([C@@H](N(C(=O)O1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5)C |

正規SMILES |

CC1(C(N(C(=O)O1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)

![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)

![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)

![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)

![5-[[4-[[4-[(3-Carboxy-4-chlorophenyl)amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]amino]-2-chlorobenzoic acid](/img/structure/B10815167.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)

![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)

![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)

![2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B10815185.png)

![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)